molecular formula C19H16N2O5 B612031 IOX2 CAS No. 931398-72-0

IOX2

Cat. No.: B612031
CAS No.: 931398-72-0
M. Wt: 352.3 g/mol
InChI Key: CAOSCCRYLYQBES-UHFFFAOYSA-N
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Description

IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, specifically targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound has gained significant attention due to its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IOX2 involves the use of isatoic anhydride as a starting materialThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: IOX2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

IOX2 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of prolyl hydroxylases in various biochemical pathways.

    Biology: Employed in research to understand the regulation of hypoxia-inducible factors and their impact on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, myocardial infarction, and stroke by stabilizing HIF-1α.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-related conditions

Mechanism of Action

IOX2 exerts its effects by inhibiting prolyl hydroxylase domain-containing protein 2 (PHD2), which is responsible for the hydroxylation of hypoxia-inducible factor-1 alpha (HIF-1α). By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its stabilization and accumulation. This stabilization allows HIF-1α to activate the transcription of genes involved in cellular adaptation to hypoxia, including those related to angiogenesis, metabolism, and erythropoiesis .

Comparison with Similar Compounds

    Vadadustat: Another PHD inhibitor with similar pharmacological properties.

    Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.

    IOX4: A triazole-based PHD inhibitor with activity in the brain.

Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes this compound a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .

Properties

IUPAC Name

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSCCRYLYQBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715755
Record name N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931398-72-0
Record name N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931398-72-0
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